molecular formula C9H16O2 B13740455 2-Propanone, 1-(tetrahydro-4-methyl-2H-pyran-2-yl)- CAS No. 20194-70-1

2-Propanone, 1-(tetrahydro-4-methyl-2H-pyran-2-yl)-

Cat. No.: B13740455
CAS No.: 20194-70-1
M. Wt: 156.22 g/mol
InChI Key: LBOQZBRHNXPXIY-UHFFFAOYSA-N
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Description

2-Propanone, 1-(tetrahydro-4-methyl-2H-pyran-2-yl)- is a chemical compound with the molecular formula C10H18O2 It is known for its unique structure, which includes a tetrahydro-4-methyl-2H-pyran ring attached to a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(tetrahydro-4-methyl-2H-pyran-2-yl)- typically involves the reaction of tetrahydro-4-methyl-2H-pyran with acetone under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher throughput. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-(tetrahydro-4-methyl-2H-pyran-2-yl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents[][6].

Major Products Formed

Mechanism of Action

The mechanism by which 2-Propanone, 1-(tetrahydro-4-methyl-2H-pyran-2-yl)- exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The pathways involved often include oxidation-reduction cycles and nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    Rose oxide: A structurally similar compound with a tetrahydro-4-methyl-2H-pyran ring, but differing in the position and type of substituents.

    Tetrahydro-4-methyl-2H-pyran-2-yl derivatives: Various derivatives with different functional groups attached to the pyran ring.

Uniqueness

2-Propanone, 1-(tetrahydro-4-methyl-2H-pyran-2-yl)- is unique due to its specific combination of a propanone group with a tetrahydro-4-methyl-2H-pyran ring. This structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

20194-70-1

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(4-methyloxan-2-yl)propan-2-one

InChI

InChI=1S/C9H16O2/c1-7-3-4-11-9(5-7)6-8(2)10/h7,9H,3-6H2,1-2H3

InChI Key

LBOQZBRHNXPXIY-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(C1)CC(=O)C

Origin of Product

United States

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